5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is a compound that combines the structural features of an oxazolidinone ring with an aminoethyl side chain and a trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one typically involves the cyclization of an amino alcohol with a carbonyl compound. One common method is the reaction of 2-aminoethanol with ethyl chloroformate, followed by cyclization to form the oxazolidinone ring. The trifluoroacetic acid moiety can be introduced by treating the oxazolidinone with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The trifluoroacetic acid moiety can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions often involve reagents like acyl chlorides and anhydrides.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of amino alcohols.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
5-(2-Aminoethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The aminoethyl side chain may enhance the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: Lacks the aminoethyl side chain and trifluoroacetic acid moiety.
5-(2-Hydroxyethyl)-1,3-oxazolidin-2-one: Contains a hydroxyethyl side chain instead of an aminoethyl group.
5-(2-Aminoethyl)-1,3-oxazolidin-2-one: Without the trifluoroacetic acid moiety.
Uniqueness
5-(2-Aminoethyl)-1,3-oxazolidin-2-one; trifluoroacetic acid is unique due to the presence of both the aminoethyl side chain and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11F3N2O4 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
5-(2-aminoethyl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H10N2O2.C2HF3O2/c6-2-1-4-3-7-5(8)9-4;3-2(4,5)1(6)7/h4H,1-3,6H2,(H,7,8);(H,6,7) |
InChI Key |
IUAIAQJWENODFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1)CCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.